Cas no 92283-88-0 (1,5:2,3-Dianhydro-4,6-o-[(r)-phenylmethylene]-d-allitol)
![1,5:2,3-Dianhydro-4,6-o-[(r)-phenylmethylene]-d-allitol structure](https://fr.kuujia.com/scimg/cas/92283-88-0x500.png)
92283-88-0 structure
Nom du produit:1,5:2,3-Dianhydro-4,6-o-[(r)-phenylmethylene]-d-allitol
1,5:2,3-Dianhydro-4,6-o-[(r)-phenylmethylene]-d-allitol Propriétés chimiques et physiques
Nom et identifiant
-
- 1,5:2,3-Dianhydro-4,6-o-[(r)-phenylmethylene]-d-allitol
- D-Allitol, 1,5:2,3-dianhydro-4,6-O-[(R)-phenylmethylene]-
- F16022
- 92283-88-0
- 1,5-2,3-Dianhydro-4,6-o-benzylidene-D-allitol
- SCHEMBL10075962
- (1aS,3aR,6R,7aR,7bS)-6-phenylhexahydrooxireno[2',3':4,5]pyrano[3,2-d][1,3]dioxine
- CS-0100856
- (1R,2S,4S,7R,10R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
- 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol
-
- MDL: N/A
- Piscine à noyau: InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10+,11-,12+,13-/m1/s1
- La clé Inchi: BYKNJRIVJRIKQC-RXGFPQBGSA-N
- Sourire: [H][C@]12[C@]([C@]3([H])O[C@H](C4=CC=CC=C4)OC[C@@]3([H])OC2)([H])O1
Propriétés calculées
- Qualité précise: 234.08920892g/mol
- Masse isotopique unique: 234.08920892g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 1
- Complexité: 289
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 40.2Ų
- Le xlogp3: 0.8
Propriétés expérimentales
- Dense: 1.262±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilité: Légèrement soluble (1,1 G / l) (25 ºC),
1,5:2,3-Dianhydro-4,6-o-[(r)-phenylmethylene]-d-allitol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171496-1g |
(1aS,3aR,6R,7aR,7bS)-6-Phenylhexahydrooxireno[2',3':4,5]pyrano[3,2-d][1,3]dioxine |
92283-88-0 | 95+% | 1g |
¥5527.00 | 2024-04-25 | |
Ambeed | A502821-250mg |
(1aS,3aR,6R,7aR,7bS)-6-Phenylhexahydrooxireno[2',3':4,5]pyrano[3,2-d][1,3]dioxine |
92283-88-0 | 95+% | 250mg |
$1297.0 | 2025-02-26 | |
Chemenu | CM182281-1g |
(1aS,3aR,6R,7aR,7bS)-6-Phenylhexahydrooxireno[2',3':4,5]pyrano[3,2-d][1,3]dioxine |
92283-88-0 | 95% | 1g |
$463 | 2021-06-15 | |
Chemenu | CM182281-1g |
(1aS,3aR,6R,7aR,7bS)-6-Phenylhexahydrooxireno[2',3'4,5]pyrano[3,2-d][1,3]dioxine |
92283-88-0 | 95% | 1g |
$*** | 2023-05-29 | |
Alichem | A119001999-1g |
(1aS,3aR,6R,7aR,7bS)-6-Phenylhexahydrooxireno[2',3':4,5]pyrano[3,2-d][1,3]dioxine |
92283-88-0 | 95% | 1g |
$504.90 | 2023-08-31 | |
Ambeed | A502821-1g |
(1aS,3aR,6R,7aR,7bS)-6-Phenylhexahydrooxireno[2',3':4,5]pyrano[3,2-d][1,3]dioxine |
92283-88-0 | 95+% | 1g |
$1944.0 | 2025-02-26 | |
Crysdot LLC | CD11013163-1g |
(1aS,3aR,6R,7aR,7bS)-6-Phenylhexahydrooxireno[2',3':4,5]pyrano[3,2-d][1,3]dioxine |
92283-88-0 | 95+% | 1g |
$495 | 2024-07-19 |
1,5:2,3-Dianhydro-4,6-o-[(r)-phenylmethylene]-d-allitol Littérature connexe
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
92283-88-0 (1,5:2,3-Dianhydro-4,6-o-[(r)-phenylmethylene]-d-allitol) Produits connexes
- 1806787-70-1(2-(Difluoromethyl)-3,6-diiodopyridine-5-carbonyl chloride)
- 1261953-84-7(5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol)
- 1704066-80-7((3-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid)
- 2034474-73-0(N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide)
- 876721-15-2(4-3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid)
- 1245642-85-6(5-Methyl-2-((3-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4(3H)-one)
- 2137991-58-1(methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate)
- 2248370-62-7((3-Methoxy-2,2-dimethylcyclobutyl)methanamine hydrochloride)
- 1807106-44-0(Ethyl 4-bromomethyl-5-cyano-2-mercaptobenzoate)
- 921923-87-7(N-cyclopentyl-N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:92283-88-0)1,5:2,3-Dianhydro-4,6-o-[(r)-phenylmethylene]-d-allitol

Pureté:99%
Quantité:1g
Prix ($):490.0